molecular formula C11H13NO3 B14797063 Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate

Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate

Cat. No.: B14797063
M. Wt: 207.23 g/mol
InChI Key: BSZWXWCGDWWUSX-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with ethyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-methoxypyridin-2-yl)prop-2-enoate
  • Ethyl 3-(5-methoxypyridin-4-yl)prop-2-enoate
  • Ethyl 3-(5-methoxypyridin-5-yl)prop-2-enoate

Uniqueness

Ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-(5-methoxypyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(13)5-4-9-6-10(14-2)8-12-7-9/h4-8H,3H2,1-2H3

InChI Key

BSZWXWCGDWWUSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN=C1)OC

Origin of Product

United States

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